DG-041

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

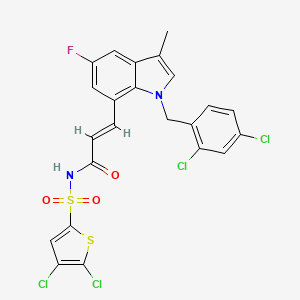

(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBTVZNKWXWKNZ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C2=C(C=C(C=C12)F)/C=C/C(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl4FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861238-35-9 | |

| Record name | DG-041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861238359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DG-041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1844425CLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Therapeutic Potential of DG-041: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DG-041 is a first-in-class, orally bioavailable small molecule that acts as a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). Developed initially for the prevention of arterial thrombosis, this compound has demonstrated a unique therapeutic profile by inhibiting platelet aggregation and inflammation without a concomitant increase in bleeding time, a significant drawback of current antiplatelet therapies. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate the therapeutic potential of this compound.

Introduction

Arterial thrombosis, the formation of a blood clot within an artery, is the primary underlying cause of major adverse cardiovascular events such as myocardial infarction and ischemic stroke. Current antiplatelet agents, including aspirin and P2Y12 inhibitors, are effective but carry an inherent risk of bleeding complications due to their broad inhibitory effects on platelet function. This compound offers a novel, targeted approach by selectively blocking the EP3 receptor, a key mediator of pathological thrombosis, particularly at the site of atherosclerotic plaques, while preserving normal hemostasis.

Mechanism of Action: Targeting the EP3 Receptor

This compound exerts its therapeutic effect by competitively inhibiting the binding of PGE2 to the EP3 receptor on platelets.[1] The EP3 receptor, when activated by PGE2, couples to the inhibitory G protein (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP enhances platelet activation and aggregation in response to various agonists. By blocking this pathway, this compound maintains higher intracellular cAMP levels, thereby reducing platelet sensitivity to pro-thrombotic stimuli. This targeted action is particularly relevant in the context of atherosclerosis, where inflamed plaques are a major source of PGE2.

Signaling Pathway of this compound

References

DG-041: A Selective EP3 Receptor Antagonist for Antiplatelet Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DG-041 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2][3] This small molecule has garnered significant interest as a novel antiplatelet agent.[3][4] Atherosclerotic plaques produce PGE2, which can exacerbate atherothrombosis by acting on platelet EP3 receptors. Unlike traditional antiplatelet drugs that can increase bleeding time, this compound offers a promising therapeutic strategy by inhibiting platelet aggregation at the site of vascular inflammation without significantly affecting hemostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and an exploration of the underlying EP3 receptor signaling pathways.

Core Properties of this compound

This compound is a high-affinity antagonist of the EP3 receptor, demonstrating potent inhibition in both binding and functional assays. It has been shown to cross the blood-brain barrier. The compound was developed to prevent arterial thrombosis and has undergone Phase II clinical trials for peripheral artery disease.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Species | IC50 | Reference |

| EP3 Receptor Binding Assay | Human | 4.6 nM | |

| FLIPR Assay (Functional) | Human | 8.1 nM | |

| DP1 Receptor Antagonism | Human | 131 nM | |

| EP1 Receptor Antagonism | Human | 486 nM | |

| TP Receptor Antagonism | Human | 742 nM | |

| Mouse EP3γ Receptor Binding (pKi) | Mouse | 9.2 ± 0.1 | |

| Mouse EP3γ Receptor Functional Antagonism (pKD) | Mouse | 10.85 |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Intravenous Administration (1.78 mg/kg) | Oral Administration (9.62 mg/kg) | Reference |

| Half-life (t1/2) | 2.7 hours | 4.06 hours | |

| Maximum Concentration (Cmax) | 9.46 µM | 2.74 µM | |

| Clearance (CL) | 1250 mL/h/kg | - |

Mechanism of Action: Targeting the EP3 Receptor

This compound exerts its antiplatelet effects by selectively blocking the EP3 receptor, a G-protein coupled receptor (GPCR) for PGE2. The EP3 receptor is unique in its ability to couple to multiple G-protein signaling pathways, leading to a range of cellular responses. By antagonizing this receptor, this compound inhibits the pro-aggregatory effects of PGE2 on platelets.

EP3 Receptor Signaling Pathways

The EP3 receptor can couple to three main G-protein families: Gi, Gs, and G12/13, initiating distinct downstream signaling cascades.

-

Gi-Coupled Pathway: Activation of the Gi pathway by PGE2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels promote platelet activation and aggregation. This compound blocks this pathway, thereby maintaining higher cAMP levels and inhibiting platelet aggregation.

References

- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DG-041 in Atherothrombosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherothrombosis, a disease process characterized by the formation of a blood clot (thrombus) on a ruptured atherosclerotic plaque, is the primary underlying cause of myocardial infarction and ischemic stroke. Platelet activation and aggregation are central to the pathophysiology of atherothrombosis. While current antiplatelet therapies, such as aspirin and P2Y12 receptor antagonists, are effective, they are associated with an increased risk of bleeding due to their systemic inhibition of platelet function. This has driven the search for novel antiplatelet agents with a wider therapeutic window. DG-041, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3), has emerged as a promising candidate in this area. This technical guide provides an in-depth overview of the role of this compound in atherothrombosis research, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Mechanism of Action of this compound

Prostaglandin E2 (PGE2) is a lipid mediator produced at sites of inflammation, including within atherosclerotic plaques[1][2]. PGE2 can exert dual effects on platelet function by signaling through different E-prostanoid (EP) receptors. While activation of EP2 and EP4 receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent inhibition of platelet aggregation, the activation of the EP3 receptor has a pro-thrombotic effect[3][4].

The EP3 receptor is coupled to the inhibitory G-protein (Gi). Upon binding of PGE2, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cAMP levels, which in turn promotes the mobilization of intracellular calcium (Ca2+) and enhances platelet aggregation in response to primary agonists like collagen, thrombin, and adenosine diphosphate (ADP)[1].

This compound is a direct-acting, selective antagonist of the EP3 receptor. By blocking the EP3 receptor, this compound prevents the PGE2-mediated decrease in cAMP, thereby antagonizing the pro-aggregatory effects of PGE2. This targeted mechanism is particularly relevant in the context of atherothrombosis, as it is proposed to specifically inhibit platelet activation at the site of an atherosclerotic lesion where PGE2 concentrations are elevated, without impairing normal hemostasis.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 (EP3 Receptor Binding) | 4.6 nM | Human | Radioligand Binding Assay | |

| IC50 (EP3 Functional Antagonism) | 8.1 nM | Human | FLIPR Assay | |

| Selectivity vs. DP1 Receptor (IC50) | 131 nM | Human | ||

| Selectivity vs. EP1 Receptor (IC50) | 486 nM | Human | ||

| Selectivity vs. TP Receptor (IC50) | 742 nM | Human |

Table 2: Pharmacokinetics of this compound in Animal Models

| Parameter | Intravenous (1.78 mg/kg) | Oral (9.62 mg/kg) | Species | Reference |

| t1/2 (half-life) | 2.7 hours | 4.06 hours | Not Specified | |

| Cmax (peak plasma concentration) | 9.46 µM | 2.74 µM | Not Specified | |

| CL (clearance) | 1250 mL/h/kg | - | Not Specified |

Table 3: Clinical Trial Data on Platelet Aggregation and Bleeding Time

| Dose | Effect on Platelet Aggregation | Effect on Bleeding Time | Clinical Trial Phase | Reference |

| Up to 1600 mg/day for 7 days | Prevented EP3-induced platelet aggregation | No increase | Phase 1 | |

| 100mg and 400mg twice daily | Dose-dependent reduction in markers of inflammation (CRP, MCP-1, sICAM) | Not specified | Phase IIa (PAD patients) | |

| Not specified | Additional antiplatelet effect in combination with clopidogrel and aspirin | No prolongation | Clinical Pharmacology Study |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

Platelet agonists: Collagen, ADP, Thrombin Receptor Activating Peptide (TRAP), U46619, Serotonin.

-

EP3 receptor agonist: Sulprostone.

-

This compound stock solution (in appropriate vehicle, e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

b. Method:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which serves as a blank.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

Pre-warm PRP aliquots to 37°C for 10 minutes.

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

To test the effect of this compound, pre-incubate PRP with varying concentrations of this compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C with stirring.

-

To assess the antagonism of EP3-mediated aggregation, add the EP3 agonist sulprostone followed by a primary agonist.

-

Initiate aggregation by adding a platelet agonist (e.g., collagen, ADP) to the cuvette.

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the concentration of this compound that causes 50% inhibition (IC50) of agonist-induced aggregation.

-

Flow Cytometry for P-selectin (CD62P) Expression

This method quantifies the surface expression of P-selectin, a marker of platelet alpha-granule secretion and activation.

a. Materials:

-

Freshly drawn human whole blood (collected in 3.2% sodium citrate).

-

Platelet agonists (as above).

-

This compound stock solution.

-

Fluorescently-labeled antibodies: Anti-CD61 (platelet-specific marker) and Anti-CD62P (P-selectin).

-

Isotype control antibodies.

-

Fixation solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

b. Method:

-

Sample Preparation and Stimulation:

-

Dilute whole blood with PBS.

-

Pre-incubate the diluted blood with various concentrations of this compound or vehicle.

-

Add a platelet agonist and incubate for a specified time at room temperature.

-

-

Antibody Staining:

-

Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (and isotype controls in separate tubes).

-

Incubate in the dark at room temperature for 15-20 minutes.

-

-

Fixation and Analysis:

-

Fix the samples by adding cold paraformaldehyde solution.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the platelet population based on CD61 expression.

-

Determine the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of CD62P expression.

-

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This assay measures the phosphorylation of VASP, which is regulated by the cAMP-PKA signaling pathway and is an indicator of Gi-coupled receptor inhibition.

a. Materials:

-

Human whole blood or PRP.

-

PGE1 (Prostaglandin E1) to stimulate cAMP production.

-

ADP to inhibit cAMP production via P2Y12.

-

Sulprostone to inhibit cAMP production via EP3.

-

This compound stock solution.

-

Cell permeabilization and fixation reagents.

-

Monoclonal antibodies specific for phosphorylated VASP (P-VASP).

-

Fluorescently-labeled secondary antibody.

-

Flow cytometer.

b. Method:

-

Platelet Treatment:

-

Incubate whole blood or PRP with PGE1 alone or in combination with an agonist (ADP or sulprostone) in the presence or absence of this compound.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixative solution.

-

Permeabilize the platelet membrane to allow antibody access to intracellular VASP.

-

-

Immunostaining:

-

Incubate with the primary anti-P-VASP antibody.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

-

Flow Cytometric Analysis:

-

Analyze the samples on a flow cytometer to measure the fluorescence intensity of P-VASP staining.

-

-

Data Analysis:

-

Calculate a Platelet Reactivity Index (PRI) based on the MFI of P-VASP in the presence of PGE1 versus PGE1 plus agonist. A higher PRI indicates less inhibition of cAMP and therefore antagonism of the Gi-coupled receptor.

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular free calcium concentration ([Ca2+]i) in platelets upon activation.

a. Materials:

-

PRP or washed platelets.

-

Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM).

-

Platelet agonists.

-

This compound stock solution.

-

Fluorometer or fluorescence microscope.

b. Method:

-

Dye Loading:

-

Incubate PRP or washed platelets with a calcium-sensitive dye (e.g., Fura-2 AM) in the dark at 37°C.

-

-

Washing:

-

Wash the platelets to remove extracellular dye.

-

-

Measurement of Calcium Flux:

-

Resuspend the dye-loaded platelets in a calcium-containing buffer.

-

Place the platelet suspension in a fluorometer cuvette with stirring at 37°C.

-

Record the baseline fluorescence.

-

Add this compound or vehicle and incubate.

-

Add a platelet agonist and continuously record the fluorescence signal over time. For ratiometric dyes like Fura-2, record the ratio of emission at 510 nm after excitation at 340 nm and 380 nm.

-

-

Data Analysis:

-

The change in fluorescence intensity or ratio is proportional to the change in [Ca2+]i.

-

Quantify the peak increase in [Ca2+]i and the area under the curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Caption: Experimental workflow for Light Transmission Aggregometry.

Caption: Experimental workflow for P-selectin expression analysis by flow cytometry.

Conclusion

This compound represents a novel approach to antiplatelet therapy by selectively targeting the EP3 receptor, which is implicated in the pro-thrombotic environment of atherosclerotic plaques. Its mechanism of action, focused on inhibiting the pro-aggregatory effects of PGE2, offers the potential for a targeted antithrombotic effect with a reduced risk of systemic bleeding compared to current standards of care. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other EP3 receptor antagonists in the context of atherothrombosis research. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 2. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plateletservices.com [plateletservices.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

DG-041: A Technical Guide to its Antagonistic Effect on Prostaglandin E2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of DG-041, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The document details its effects on downstream signaling pathways, particularly in the context of platelet aggregation, and provides comprehensive experimental protocols for researchers investigating its pharmacological properties.

Introduction to this compound and Prostaglandin E2 Signaling

Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular function. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. In the context of platelet biology, the EP3 receptor is of particular interest as its activation by PGE2 potentiates platelet aggregation, a key event in thrombosis.

This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high affinity and selectivity for the EP3 receptor. By antagonizing this receptor, this compound effectively inhibits the pro-thrombotic signaling cascade initiated by PGE2.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of this compound for the EP3 Receptor

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 4.6 nM | Human | Radioligand Binding Assay | [1][2] |

| Ki | 0.3 nM - 3.9 nM | Human | Radioligand Binding Assay | [3] |

| pKi | 8.41 - 9.52 | Human | Radioligand Binding Assay | [3] |

| pKi (apparent) | 9.2 ± 0.1 | Mouse | Competition Radioligand Binding | [4] |

Table 2: Functional Antagonism of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 8.1 nM | Human | FLIPR Assay (Calcium Mobilization) | |

| pIC50 | 8.7 ± 0.1 | Mouse | CRE/LacZ Reporter Assay |

Signaling Pathways

The interaction of PGE2 with its EP3 receptor on platelets initiates a signaling cascade that ultimately enhances their aggregatory response to various agonists. This compound, as a selective antagonist, effectively blocks this pathway at its origin.

Prostaglandin E2-EP3 Receptor Signaling Pathway in Platelets

Activation of the EP3 receptor by PGE2 leads to the coupling of the inhibitory G-protein, Gi. This initiates a series of intracellular events that prime the platelet for aggregation.

Experimental Workflow for Investigating this compound's Effect

A typical experimental workflow to characterize the inhibitory effect of this compound on PGE2-mediated platelet aggregation involves several key steps, from blood collection to data analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on PGE2 signaling in platelets.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the EP3 receptor.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human EP3 receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2).

-

Add increasing concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 2 hours).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition binding equation to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

-

Aggregation Assay:

-

Pre-warm PRP aliquots to 37°C in an aggregometer cuvette with a stir bar.

-

Add this compound at various concentrations or vehicle control and incubate for a short period (e.g., 2-5 minutes).

-

Add a sub-maximal concentration of a platelet agonist such as ADP (e.g., 2-10 µM) or collagen (e.g., 1-5 µg/mL) to induce aggregation.

-

To specifically assess the EP3 pathway, pre-incubate with PGE2 or an EP3-selective agonist like sulprostone before adding the primary agonist.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The extent of aggregation is expressed as the maximum percentage change in light transmission.

-

Generate dose-response curves by plotting the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50.

-

Intracellular cAMP Measurement

This assay quantifies the effect of this compound on the intracellular levels of cyclic AMP (cAMP).

-

Platelet Preparation and Treatment:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Pre-incubate the washed platelets with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the platelets with this compound at various concentrations or vehicle.

-

Stimulate the platelets with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of an EP3 agonist.

-

-

cAMP Quantification:

-

Lyse the platelets to release intracellular cAMP.

-

Measure the cAMP concentration in the lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) or a competitive immunoassay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced decrease in cAMP levels by this compound.

-

Generate dose-response curves and determine the IC50 value.

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key second messenger in platelet activation.

-

Platelet Loading with Fluorescent Dye:

-

Prepare washed platelets as described for the cAMP assay.

-

Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating at 37°C.

-

-

Flow Cytometry Analysis:

-

Resuspend the dye-loaded platelets in a calcium-containing buffer.

-

Acquire a baseline fluorescence reading using a flow cytometer.

-

Add this compound or vehicle, followed by an EP3 agonist and/or a primary platelet agonist.

-

Continuously record the fluorescence signal over time.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence at two different emission or excitation wavelengths to determine the intracellular calcium concentration.

-

Analyze the peak calcium response and the area under the curve to quantify the effect of this compound.

-

Generate dose-response curves to determine the IC50 for the inhibition of calcium mobilization.

-

Conclusion

This compound is a highly specific and potent antagonist of the PGE2 EP3 receptor. Its mechanism of action involves the direct blockade of the Gi-coupled signaling pathway in platelets, leading to an attenuation of the pro-aggregatory effects of PGE2. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other EP3 receptor modulators. Further research into the therapeutic potential of this compound in thrombotic diseases is warranted.

References

- 1. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Investigating the Anti-Platelet Properties of DG-041: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-platelet properties of DG-041, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction and Mechanism of Action

This compound is a potent and selective antagonist of the EP3 receptor, a G-protein coupled receptor that plays a crucial role in platelet activation.[1][2] Prostaglandin E2, often found at sites of atherosclerotic plaques, can potentiate platelet aggregation by binding to the EP3 receptor.[2] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent increase in intracellular calcium mobilization, ultimately promoting platelet aggregation and thrombus formation.[2]

This compound competitively binds to the EP3 receptor, thereby blocking the pro-aggregatory signaling cascade initiated by PGE2.[2] A significant advantage of this compound is its ability to inhibit thrombosis without a corresponding increase in bleeding time, a common side effect of many anti-platelet therapies. This targeted approach offers a promising therapeutic window for the treatment and prevention of atherothrombotic diseases.

Quantitative Data Summary

The following tables summarize the key in vitro and ex vivo efficacy data for this compound in inhibiting platelet function.

Table 1: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | Species | Assay Type | This compound Concentration | % Inhibition | IC50 | Reference |

| Sulprostone (EP3 agonist) + ADP | Human | Light Transmission Aggregometry | Not Specified | Not Specified | Not Specified | |

| Sulprostone (EP3 agonist) + Collagen | Human | Light Transmission Aggregometry | Not Specified | Potent Antagonism | Not Specified | |

| Sulprostone (EP3 agonist) + TRAP | Human | Light Transmission Aggregometry | Not Specified | Potent Antagonism | Not Specified | |

| Sulprostone (EP3 agonist) + U46619 | Human | Light Transmission Aggregometry | Not Specified | Potent Antagonism | Not Specified | |

| PGE2 + Collagen (0.25 µg/mL) | Human | Light Transmission Aggregometry | 100 mg bid | 4.67 ± 0.89% (vs. 73.94 ± 1.60% pre-dose) | Not Specified |

Table 2: Effect of this compound on Platelet Activation Markers

| Marker | Assay Type | Stimulus | Effect of this compound | Reference |

| P-selectin Expression | Flow Cytometry | Sulprostone | Antagonized enhancement | |

| VASP Phosphorylation | Flow Cytometry / Western Blot | Sulprostone | Antagonized inhibition of adenylyl cyclase | |

| Calcium (Ca2+) Mobilization | Fluorometry / Flow Cytometry | Sulprostone | Antagonized enhancement |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-platelet effects of this compound.

Light Transmission Aggregometry (LTA)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Whole blood collected in 3.2% sodium citrate tubes.

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid, TRAP, U46619).

-

EP3 receptor agonist (e.g., sulprostone) and PGE2.

-

This compound dissolved in a suitable vehicle (e.g., DMSO).

-

Light Transmission Aggregometer.

-

Centrifuge.

Procedure:

-

PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP). Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.

-

Assay Setup: Pipette PRP into aggregometer cuvettes with stir bars and allow to equilibrate at 37°C for at least 5 minutes.

-

Baseline Reading: Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Incubation with this compound: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Agonist Addition: To investigate the effect on EP3-mediated potentiation, add a sub-threshold concentration of a primary agonist (e.g., ADP, collagen) followed by an EP3 agonist (e.g., sulprostone or PGE2).

-

Data Acquisition: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

Flow Cytometry for P-selectin Expression

This method quantifies the expression of P-selectin (CD62P) on the platelet surface, a marker of alpha-granule secretion and platelet activation.

Materials:

-

Whole blood or PRP.

-

Platelet agonists.

-

EP3 receptor agonist (e.g., sulprostone).

-

This compound.

-

Fluorescently-labeled anti-CD62P antibody (e.g., FITC-conjugated).

-

Fluorescently-labeled platelet-specific antibody (e.g., PE-conjugated anti-CD41).

-

Fixative solution (e.g., 1% paraformaldehyde).

-

Flow cytometer.

Procedure:

-

Sample Preparation: Dilute whole blood or PRP with a suitable buffer (e.g., Tyrode's buffer).

-

Incubation: Add this compound or vehicle control and incubate.

-

Stimulation: Add the agonist (e.g., sulprostone in combination with a primary agonist) and incubate for a specified time at room temperature.

-

Staining: Add the fluorescently-labeled antibodies (anti-CD62P and anti-CD41) and incubate in the dark.

-

Fixation: Add fixative solution to stop the reaction.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population using the CD41 signal and quantify the percentage of CD62P-positive platelets and the mean fluorescence intensity.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This assay measures the phosphorylation state of VASP, which is regulated by the cAMP-PKA signaling pathway. Inhibition of adenylyl cyclase by EP3 activation leads to decreased VASP phosphorylation.

Materials:

-

Whole blood or PRP.

-

PGE1 (to stimulate cAMP production).

-

ADP (to inhibit adenylyl cyclase via P2Y12, as a control).

-

EP3 receptor agonist (e.g., sulprostone).

-

This compound.

-

Cell permeabilization and fixation reagents.

-

Primary antibody against phosphorylated VASP (Ser239).

-

Fluorescently-labeled secondary antibody.

-

Flow cytometer or Western blot equipment.

Procedure (Flow Cytometry):

-

Incubation: Incubate whole blood or PRP with PGE1 in the presence or absence of an EP3 agonist (sulprostone) and varying concentrations of this compound.

-

Fixation and Permeabilization: Fix and permeabilize the platelets according to a standardized kit protocol.

-

Staining: Incubate with the primary anti-phospho-VASP antibody, followed by the fluorescently-labeled secondary antibody.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The level of VASP phosphorylation is determined by the mean fluorescence intensity.

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of intracellular free calcium ([Ca2+]i) in platelets upon activation.

Materials:

-

PRP or washed platelets.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Platelet agonists.

-

EP3 receptor agonist (e.g., sulprostone).

-

This compound.

-

Fluorometer or flow cytometer equipped for calcium measurements.

Procedure:

-

Dye Loading: Incubate PRP or washed platelets with the calcium-sensitive dye in the dark at 37°C.

-

Washing: Wash the platelets to remove extracellular dye.

-

Incubation with this compound: Resuspend the dye-loaded platelets and incubate with this compound or vehicle.

-

Stimulation: Place the platelet suspension in the fluorometer or flow cytometer and establish a baseline fluorescence. Add the agonist (e.g., sulprostone and a primary agonist) and record the change in fluorescence over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound Signaling Pathway.

Caption: Light Transmission Aggregometry Workflow.

Caption: P-selectin Expression Assay Workflow.

References

- 1. DG041 Blocks Platelet Aggregation Through a Novel Mechanism and does not Increase Bleeding Time When Given Alone or With Plavix™ or Aspirin | deCODE genetics [decode.com]

- 2. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Use of DG-041 in Studies of Diet-Induced Obesity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of DG-041, a selective prostaglandin E2 (PGE2) EP3 receptor antagonist, in the context of diet-induced obesity (DIO). This document details the experimental design, key findings, and underlying signaling pathways, offering a valuable resource for researchers in metabolic diseases and drug development.

Introduction

Obesity and its associated metabolic disorders, such as type 2 diabetes, represent a significant global health challenge. The prostaglandin E2 (PGE2) EP3 receptor has emerged as a potential therapeutic target due to its multifaceted role in metabolism.[1][2] However, the precise effects of EP3 receptor antagonism in the setting of established obesity are not fully understood. Studies on global EP3 knockout mice have suggested that long-term blockade of this receptor could paradoxically increase obesity and insulin resistance.[1][2]

This compound is a high-affinity antagonist of the mouse EP3 receptor.[1] This guide focuses on a key study that investigated the short-term effects of this compound administration on the metabolic phenotype of mice with pre-existing diet-induced obesity. The findings from this research provide critical insights into the potential of acute EP3 antagonism as a therapeutic strategy.

Core Mechanism of Action

This compound functions as a competitive antagonist at the prostaglandin E2 receptor 3 (EP3). The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand PGE2, typically couples to the inhibitory G-protein (Gi). This activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that regulates numerous metabolic processes, including lipolysis and lipogenesis.

By blocking the action of PGE2 at the EP3 receptor, this compound prevents the Gi-mediated reduction in cAMP. This leads to a disinhibition of the cAMP/PKA signaling pathway, thereby influencing downstream metabolic events in tissues such as skeletal muscle and liver.

Signaling Pathway of this compound Action

Experimental Design and Methodology

The primary study investigating this compound in diet-induced obesity utilized a well-established mouse model. The following sections detail the key experimental protocols.

Animal Model and Diet-Induced Obesity Protocol

-

Animal Model: Male C57BL/6 × BALB/c (CB6F1) mice were used for the study.

-

Diet Regimen: To induce obesity, mice were fed one of three diets:

-

Control Diet: 10% of calories from fat.

-

High-Fat Diet (HFD): 45% of calories from fat.

-

Very High-Fat Diet (VHFD): 60% of calories from fat.

-

-

Induction Period: Mice were maintained on these diets to establish an obese phenotype before the initiation of this compound treatment.

This compound Administration

-

Formulation: The specific formulation of this compound for injection was not detailed in the primary source.

-

Dosage and Route of Administration: this compound was administered via subcutaneous injections at a dose of 20 mg/kg.

-

Treatment Duration: The treatment period was seven days.

Assessment of Metabolic Parameters

Body composition, including fat and lean mass, was assessed using pulsed Nuclear Magnetic Resonance (NMR).

Fasting blood glucose and plasma insulin levels were measured to assess glycemic control. The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated using the following formula for mice: HOMA-IR = [Fasting Insulin (mU/L) × Fasting Glucose (mg/dL)] / 405.

Triglyceride content in skeletal muscle and liver tissue was quantified. A common method for this involves lipid extraction followed by a colorimetric assay. The tissue is first homogenized, and lipids are extracted using a solvent mixture (e.g., chloroform and methanol). The lipid extract is then dried and reconstituted, and triglycerides are measured using a commercial assay kit.

Experimental Workflow

Summary of Quantitative Data

The short-term, seven-day treatment with this compound in mice with diet-induced obesity yielded specific metabolic changes. The following tables summarize the key quantitative findings from the primary study.

Table 1: Effect of this compound on Body Weight and Composition

| Parameter | Diet Group | Vehicle | This compound | p-value |

| Body Weight (g) | Control (10% fat) | 35.8 ± 1.2 | 36.5 ± 1.1 | > 0.05 |

| HFD (45% fat) | 42.1 ± 1.5 | 41.8 ± 1.3 | > 0.05 | |

| VHFD (60% fat) | 45.3 ± 1.8 | 44.9 ± 1.6 | > 0.05 | |

| Fat Mass (g) | Control (10% fat) | 7.9 ± 0.9 | 8.2 ± 0.8 | > 0.05 |

| HFD (45% fat) | 14.2 ± 1.1 | 13.9 ± 1.0 | > 0.05 | |

| VHFD (60% fat) | 17.8 ± 1.3 | 17.5 ± 1.2 | > 0.05 | |

| Lean Mass (g) | Control (10% fat) | 26.1 ± 0.7 | 26.4 ± 0.6 | > 0.05 |

| HFD (45% fat) | 26.5 ± 0.6 | 26.3 ± 0.5 | > 0.05 | |

| VHFD (60% fat) | 26.2 ± 0.8 | 26.0 ± 0.7 | > 0.05 |

Data are presented as mean ± SEM. Values are estimated from graphical representations in the source publication and should be considered approximations.

Table 2: Effect of this compound on Glycemic Control

| Parameter | Diet Group | Vehicle | This compound | p-value |

| Fasting Glucose (mg/dL) | Control (10% fat) | 155 ± 8 | 160 ± 7 | > 0.05 |

| HFD (45% fat) | 175 ± 10 | 172 ± 9 | > 0.05 | |

| VHFD (60% fat) | 185 ± 12 | 181 ± 11 | > 0.05 | |

| Fasting Insulin (ng/mL) | Control (10% fat) | 0.8 ± 0.2 | 0.9 ± 0.2 | > 0.05 |

| HFD (45% fat) | 2.5 ± 0.5 | 2.4 ± 0.4 | > 0.05 | |

| VHFD (60% fat) | 3.8 ± 0.7 | 3.6 ± 0.6 | > 0.05 | |

| HOMA-IR | Control (10% fat) | ~5 | ~5.5 | > 0.05 |

| HFD (45% fat) | ~17 | ~16 | > 0.05 | |

| VHFD (60% fat) | ~27 | ~25 | > 0.05 |

Data are presented as mean ± SEM. Values are estimated from graphical representations in the source publication and should be considered approximations.

Table 3: Effect of this compound on Tissue Triglyceride Content

| Parameter | Diet Group | Vehicle | This compound | p-value |

| Skeletal Muscle Triglycerides (mg/g) | VHFD (60% fat) | 1.8 ± 0.2 | 1.1 ± 0.1 | < 0.05 |

| Hepatic Triglycerides (mg/g) | VHFD (60% fat) | 45 ± 5 | 55 ± 6 | > 0.05 (trend towards increase) |

Data are presented as mean ± SEM. Values are estimated from graphical representations in the source publication and should be considered approximations.

Discussion and Conclusion

The investigation into the short-term effects of the EP3 antagonist this compound in a diet-induced obesity model revealed several key findings. After a seven-day treatment period, this compound did not significantly alter body weight, body composition, or markers of glycemic control, including fasting glucose, insulin, and HOMA-IR.

However, this compound administration did lead to a significant reduction in skeletal muscle triglyceride content. Concurrently, there was a trend towards an increase in hepatic triglycerides, although this did not reach statistical significance. These results suggest that acute EP3 receptor antagonism may influence lipid partitioning in the body, promoting the clearance of triglycerides from skeletal muscle with a potential for transient accumulation in the liver.

References

- 1. Frontiers | The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice [frontiersin.org]

- 2. The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DG-041: A Novel Antiplatelet Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG-041 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3.[1][2][3] This small molecule has garnered significant interest as a novel antiplatelet agent for the prevention of arterial thrombosis.[3] Its mechanism of action, which involves the targeted inhibition of a key pathway in platelet activation, offers the potential for effective antithrombotic therapy with a reduced risk of bleeding complications compared to conventional antiplatelet drugs.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₃H₁₅Cl₄FN₂O₃S₂, is a synthetic, orally bioavailable small molecule. Its systematic IUPAC name is (2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₅Cl₄FN₂O₃S₂ | |

| Molecular Weight | 592.32 g/mol | |

| CAS Number | 861238-35-9 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (≥10 mg/ml) | |

| Purity | ≥98% | |

| InChI Key | BFBTVZNKWXWKNZ-HWKANZROSA-N | |

| SMILES | Cc1cn(Cc2ccc(cc2Cl)Cl)c3c(/C=C/C(=O)NS(=O)(=O)c4cc(c(Cl)s4)Cl)cc(cc13)F |

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by selectively antagonizing the EP3 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). In the context of atherothrombosis, PGE2 is produced in atherosclerotic plaques and potentiates platelet aggregation by activating the EP3 receptor.

The activation of the EP3 receptor by PGE2 leads to the inhibition of adenylate cyclase, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This decrease in cAMP enhances calcium mobilization, a critical step in platelet activation and aggregation. This compound competitively binds to the EP3 receptor, preventing PGE2 from initiating this signaling cascade. By blocking this pathway, this compound effectively inhibits the pro-aggregatory effects of PGE2.

Caption: Signaling pathway of this compound's antagonism of the EP3 receptor.

Pharmacological Properties

In Vitro Activity

This compound is a high-affinity and selective antagonist of the EP3 receptor.

Table 2: In Vitro Receptor Binding and Functional Activity of this compound

| Assay | Receptor | Species | IC₅₀ (nM) | Source |

| Binding Assay | EP3 | Human | 4.6 | |

| FLIPR Assay (Calcium Mobilization) | EP3 | Human | 8.1 | |

| Calcium Mobilization Assay | DP₁ | Human | 131 | |

| Calcium Mobilization Assay | EP₁ | Human | 486 | |

| Calcium Mobilization Assay | TP | Human | 742 | |

| Calcium Mobilization Assay | EP₂, EP₄, IP, FP, DP₂/CRTH₂ | Human | >10,000 | |

| Competitive Radioligand Binding | EP3 | Mouse | pKi = 9.2 ± 0.1 | |

| Functional Antagonism (Schild Analysis) | EP3γ | Mouse | pKD = 10.85 |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated that this compound is orally bioavailable.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cₘₐₓ (nM) | t₁/₂ (hours) | AUC (nM·h) | Source |

| Oral (PO) | 30 | 721 (± 612) | 1.23 | - | |

| Intravenous (IV) | 2 | 1246 (± 718) | - | - | |

| Subcutaneous (SC) | 20 | 1385 (± 716) | - | 331.4 |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | t₁/₂ (hours) | Cₘₐₓ (µM) | CL (mL/h/kg) | Source |

| Intravenous | 1.78 mg/kg | 2.7 | 9.46 | 1250 | |

| Oral | 9.62 mg/kg | 4.06 | 2.74 | - |

Key Experimental Protocols

Platelet Aggregometry

This assay measures the extent of platelet aggregation in response to various agonists.

Caption: General workflow for platelet aggregometry.

Methodology: Studies were conducted using human platelet-rich plasma or whole blood. Platelet aggregation was induced by primary agonists such as collagen, TRAP, platelet-activating factor, U46619, serotonin, and adenosine diphosphate (ADP). The effect of the selective EP3 agonist sulprostone and PGE2 on platelet function was also examined. This compound was added to the samples to determine its antagonistic effects on agonist-induced aggregation.

Flow Cytometry

Flow cytometry was used to assess platelet activation markers.

Methodology: P-selectin expression and the formation of platelet-leukocyte conjugates were measured in whole blood. Samples were treated with agonists in the presence or absence of this compound, followed by staining with fluorescently labeled antibodies against P-selectin (CD62P) and leukocyte markers. The fluorescence intensity was then quantified using a flow cytometer.

Calcium Mobilization Assay

This assay determines the effect of this compound on intracellular calcium levels.

Methodology: A fluorescent calcium indicator dye is loaded into platelets. The baseline fluorescence is measured before the addition of an agonist (e.g., sulprostone). The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored after the addition of the agonist in the presence and absence of this compound. The IC₅₀ value for this compound is determined from the concentration-response curve.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the EP3 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology: Membranes from cells overexpressing the mouse EP3 receptor were incubated with a constant concentration of [³H]PGE₂ and varying concentrations of this compound. The amount of radioligand bound to the receptor was measured to determine the ability of this compound to displace the radioligand, from which the inhibitory constant (Ki) was calculated.

Clinical Development and Future Directions

This compound has been evaluated in Phase II clinical trials as a first-in-class antiplatelet agent. Studies in healthy volunteers have shown that this compound can reduce platelet aggregation without significantly increasing bleeding time, a common side effect of many antiplatelet therapies. This favorable safety profile suggests that this compound could be a valuable therapeutic option for the treatment of atherothrombosis, potentially in combination with other antiplatelet agents like clopidogrel. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with cardiovascular disease.

References

- 1. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Blocking the EP3 receptor for PGE2 with this compound decreases thrombosis without impairing haemostatic competence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of DG-041: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DG-041 is a potent, selective, and orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). Developed as a novel antiplatelet agent, this compound targets a distinct pathway in platelet activation, offering the potential for effective antithrombotic therapy with a reduced risk of bleeding compared to traditional antiplatelet medications. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, with a focus on the quantitative data, experimental methodologies, and underlying signaling pathways.

Introduction: The Rationale for an EP3 Receptor Antagonist

Atherothrombosis, the formation of a blood clot on a ruptured atherosclerotic plaque, is the primary underlying cause of myocardial infarction and stroke.[1] While antiplatelet agents like aspirin and P2Y12 inhibitors are mainstays in prevention, their systemic inhibition of platelet function increases the risk of bleeding complications.[1]

The discovery of this compound was driven by the need for a more targeted antiplatelet therapy. Genetic studies identified variants in the gene encoding the EP3 receptor that were associated with an increased risk of peripheral artery disease (PAD), a common atherosclerotic condition.[2] Further research revealed that PGE2, an inflammatory mediator produced in atherosclerotic plaques, potentiates platelet aggregation via the EP3 receptor.[3][4] This localized pro-thrombotic effect at the site of vascular injury presented the EP3 receptor as a promising therapeutic target for an antiplatelet agent with a potentially wider therapeutic window. This compound was developed by deCODE genetics as a first-in-class small molecule designed to selectively block this pathway.

Mechanism of Action: Selective Antagonism of the EP3 Receptor

This compound is a potent and selective antagonist of the EP3 receptor. Its mechanism of action is centered on competitively inhibiting the binding of PGE2 to the EP3 receptor on platelets.

The EP3 Receptor Signaling Pathway

The EP3 receptor is a G-protein coupled receptor (GPCR) with multiple splice variants that can couple to different G proteins, leading to diverse downstream signaling events. On platelets, the primary signaling pathway involves coupling to the inhibitory G protein, Gαi.

Caption: EP3 Receptor Signaling and this compound's Mechanism of Action.

Upon activation by PGE2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This signaling cascade ultimately results in enhanced platelet activation and aggregation. This compound, by blocking the initial binding of PGE2 to the EP3 receptor, prevents this downstream signaling cascade, thereby inhibiting the pro-aggregatory effects of PGE2.

Experimental Evaluation of this compound

The development of this compound involved a comprehensive series of in vitro and in vivo studies to characterize its potency, selectivity, efficacy, and safety.

Experimental Workflow

The evaluation of this compound followed a standard preclinical drug development workflow, starting with in vitro characterization of its receptor binding and functional activity, followed by in vivo studies in animal models to assess its efficacy and safety profile.

Caption: Experimental Workflow for the Preclinical Evaluation of this compound.

Detailed Experimental Protocols

Objective: To determine the binding affinity (IC50, Ki) of this compound for the human and mouse EP3 receptor and to assess its selectivity against other prostanoid receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the recombinant human or mouse EP3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Competitive Binding: A fixed concentration of a radiolabeled ligand for the EP3 receptor (e.g., [3H]PGE2) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation. Selectivity is assessed by performing similar binding assays with membranes expressing other prostanoid receptors (EP1, EP2, EP4, DP1, TP).

Objective: To measure the functional antagonist activity of this compound by quantifying its ability to inhibit agonist-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture: Cells expressing the EP3 receptor are seeded into 96- or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: An EP3 receptor agonist (e.g., sulprostone) is added to the wells, and the change in fluorescence intensity is monitored in real-time using a FLIPR instrument.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in intracellular calcium is quantified, and an IC50 value is determined.

Objective: To assess the effect of this compound on PGE2-mediated potentiation of platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

-

PRP Preparation: Whole blood from healthy human donors is collected into an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain platelet-rich plasma.

-

Incubation: PRP is incubated with this compound or vehicle control.

-

Agonist-Induced Aggregation: A sub-threshold concentration of a primary platelet agonist (e.g., collagen, ADP) is added, followed by PGE2 or an EP3-selective agonist like sulprostone.

-

Measurement of Aggregation: Platelet aggregation is measured by light transmission aggregometry, which detects the change in light transmittance through the PRP suspension as platelets aggregate.

-

Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of this compound on PGE2-potentiated aggregation is determined.

Objective: To evaluate the effect of this compound on hemostasis by measuring bleeding time in an animal model.

Methodology:

-

Animal Model: A suitable animal model, such as a rat or mouse, is used.

-

Drug Administration: this compound is administered to the animals at various doses.

-

Incision: A standardized incision is made on the tail or another appropriate site.

-

Measurement: The time taken for the bleeding to stop is recorded.

-

Comparison: The bleeding time in this compound-treated animals is compared to that in vehicle-treated and positive control (e.g., aspirin or clopidogrel)-treated animals.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Human EP3 Receptor | Mouse EP3 Receptor | Other Prostanoid Receptors | Reference(s) |

| Binding Affinity (IC50) | 4.6 nM | - | DP1: 131 nM, EP1: 486 nM, TP: 742 nM | |

| Functional Antagonism (IC50) | 8.1 nM (FLIPR assay) | - | - | |

| Binding Affinity (pKi) | - | 9.2 ± 0.1 | - | |

| Functional Antagonism (pIC50) | - | 8.7 ± 0.1 | - | |

| Functional Antagonism (pKD) | - | 10.85 | - |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Intravenous Administration (1.78 mg/kg) | Oral Administration (9.62 mg/kg) | Reference(s) |

| Half-life (t1/2) | 2.7 hours | 4.06 hours | |

| Maximum Concentration (Cmax) | 9.46 µM | 2.74 µM | |

| Clearance (CL) | 1250 mL/h/kg | - |

Table 3: Clinical Trial Observations

| Study Phase | Key Findings | Reference(s) |

| Phase I | Well-tolerated at all doses tested. Dose-dependent reduction in platelet aggregation. No significant changes in bleeding time compared to placebo. | |

| Phase IIa | Reduced several markers of inflammation (CRP, MCP-1, sICAM) in a dose-dependent manner. | |

| Clinical Pharmacology | Dramatically inhibited VASP-mediated platelet activation and platelet aggregation. Reduced levels of P-selectin. | |

| Combination Studies | Provided additional antiplatelet effect when combined with clopidogrel and aspirin without prolonging bleeding time. |

Conclusion

This compound represents a novel approach to antiplatelet therapy by selectively targeting the EP3 receptor, a key mediator of pro-thrombotic signaling at sites of atherosclerotic plaque. Preclinical and early clinical studies have demonstrated its potent antiplatelet effects without a corresponding increase in bleeding risk, a significant potential advantage over existing therapies. The in-depth understanding of its mechanism of action and the comprehensive experimental evaluation provide a strong foundation for its continued development as a safer and more targeted antithrombotic agent.

References

- 1. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the EP3 antagonist this compound on male mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cbspd.com [cbspd.com]

- 4. scilit.com [scilit.com]

DG-041: A Technical Overview of its Impact on Inflammatory Markers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG-041 is a first-in-class, orally bioavailable small molecule that acts as a selective antagonist of the E-prostanoid 3 (EP3) receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). Initially identified through population genetics research linking variants in the PTGER3 gene (encoding the EP3 receptor) to an increased risk of peripheral artery disease (PAD), this compound was developed to prevent arterial thrombosis. Beyond its anti-platelet effects, preclinical and clinical investigations have revealed a significant impact of this compound on key inflammatory markers implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. This technical guide provides a comprehensive overview of the known effects of this compound on inflammatory biomarkers, detailing its mechanism of action, relevant experimental data, and the methodologies employed in its evaluation.

Core Mechanism of Action: EP3 Receptor Antagonism

The inflammatory actions of PGE2 are in part mediated through the EP3 receptor. Activation of the EP3 receptor, which is coupled to an inhibitory G-protein (Gi), leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can promote platelet activation and aggregation, as well as potentiate inflammatory responses. By selectively blocking the EP3 receptor, this compound is designed to counteract these pro-inflammatory and pro-thrombotic effects of PGE2, particularly at sites of atherosclerotic plaques where PGE2 is produced in significant amounts.[1][2]

Impact on Inflammatory Markers: Summary of Clinical Findings

A Phase IIa randomized, placebo-controlled clinical trial involving 144 patients with peripheral artery disease (PAD) demonstrated that this compound significantly reduces levels of several key inflammatory and platelet activation markers in a dose-dependent manner.[1] The study evaluated two dosage regimens, 100 mg and 400 mg, administered twice daily.[3]

Quantitative Data on Inflammatory Marker Reduction

While the precise quantitative data from the Phase IIa clinical trial have not been fully published, a press release from deCODE genetics reported a dose-dependent reduction in the following inflammatory markers. The table below summarizes the reported effects; however, it is important to note that specific percentage reductions and statistical significance values are not publicly available and are represented here as "Not Available (N/A)".

| Inflammatory Marker | This compound Dose (Twice Daily) | Reported Effect | Quantitative Change (vs. Placebo) |

| C-reactive protein (CRP) | 100 mg | Dose-dependent reduction | N/A |

| 400 mg | Dose-dependent reduction | N/A | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 100 mg | Dose-dependent reduction | N/A |

| 400 mg | Dose-dependent reduction | N/A | |

| Soluble Intracellular Adhesion Molecule-1 (sICAM-1) | 100 mg | Dose-dependent reduction | N/A |

| 400 mg | Dose-dependent reduction | N/A | |

| P-selectin | Not Specified | Reduction Observed | N/A |

Experimental Protocols

The following are detailed methodologies representative of those typically employed for the measurement of the inflammatory markers affected by this compound in a clinical trial setting. The specific protocols used in the this compound Phase IIa trial have not been publicly disclosed.

Measurement of Serum C-reactive protein (CRP)

-

Assay Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for CRP measurement.

-

Sample Collection and Processing:

-

Collect whole blood samples from patients via venipuncture into serum separator tubes.

-

Allow blood to clot at room temperature for 30 minutes.

-

Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

-

Aspirate the serum and store at -80°C until analysis.

-

-

ELISA Protocol:

-

Coat a 96-well microplate with a monoclonal antibody specific for human CRP.

-

Wash the plate to remove unbound antibody.

-

Add patient serum samples and CRP standards to the wells and incubate to allow CRP to bind to the immobilized antibody.

-

Wash the plate to remove unbound sample components.

-

Add a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for a different epitope of human CRP.

-

Incubate to allow the conjugated antibody to bind to the captured CRP.

-

Wash the plate to remove unbound conjugated antibody.

-

Add a chromogenic substrate (e.g., TMB) and incubate to develop color.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate CRP concentrations in patient samples by interpolating from a standard curve generated with known concentrations of CRP.

-

Measurement of Plasma Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)

-

Assay Principle: A quantitative sandwich ELISA is commonly used for MCP-1 measurement.

-

Sample Collection and Processing:

-

Collect whole blood samples into tubes containing EDTA as an anticoagulant.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C within 30 minutes of collection.

-

Aspirate the plasma and store at -80°C until analysis.

-

-

ELISA Protocol:

-

The protocol is analogous to the CRP ELISA, with the substitution of MCP-1 specific capture and detection antibodies.

-

Patient plasma samples and recombinant human MCP-1 standards are used to generate a standard curve for quantification.

-

Measurement of Plasma Soluble Intracellular Adhesion Molecule-1 (sICAM-1)

-

Assay Principle: A quantitative sandwich ELISA is the standard method for sICAM-1 measurement.

-

Sample Collection and Processing:

-

Follow the same procedure as for MCP-1 sample collection and processing using EDTA plasma.

-

-

ELISA Protocol:

-

The protocol is analogous to the CRP and MCP-1 ELISAs, utilizing sICAM-1 specific capture and detection antibodies.

-

Patient plasma samples and recombinant human sICAM-1 standards are used to create a standard curve for concentration determination.

-

Measurement of Plasma P-selectin

-

Assay Principle: A quantitative sandwich ELISA is a suitable method for measuring soluble P-selectin.

-

Sample Collection and Processing:

-

Collect whole blood into tubes containing a citrate-theophylline-adenosine-dipyridamole (CTAD) anticoagulant to minimize in vitro platelet activation.

-

Centrifuge at 2,500 x g for 15 minutes at 4°C.

-

Aspirate the plasma and store at -80°C until use.

-

-

ELISA Protocol:

-

The protocol follows the same principles as the other ELISAs, employing P-selectin specific capture and detection antibodies.

-

Quantification is achieved by comparing sample absorbance to a standard curve generated with recombinant human P-selectin.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Mechanism of this compound's anti-inflammatory effect via EP3 receptor antagonism.

Experimental Workflow for Biomarker Analysis in a Clinical Trial

Caption: A typical experimental workflow for analyzing inflammatory biomarkers in a clinical trial.

Conclusion

This compound, through its targeted antagonism of the EP3 receptor, has demonstrated a clear potential to modulate key inflammatory pathways implicated in cardiovascular disease. The observed dose-dependent reduction in CRP, MCP-1, sICAM-1, and P-selectin in a Phase IIa clinical trial underscores the anti-inflammatory properties of this compound, which complement its primary anti-platelet mechanism. While the full quantitative results from this trial are not yet publicly available, the qualitative findings strongly suggest that EP3 receptor antagonism is a viable strategy for mitigating the inflammatory component of atherosclerosis. Further research and publication of detailed clinical data are warranted to fully elucidate the therapeutic potential of this compound in cardiovascular and other inflammatory diseases.

References

- 1. Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE R &D Event | deCODE genetics [decode.com]

- 2. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deCODE genetics, Inc. Initiates Phase II Clinical Program For DG041 For Peripheral Artery Disease - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with DG-041

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of DG-041, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The following sections describe the mechanism of action of this compound, its key quantitative data, and step-by-step experimental protocols for receptor binding, second messenger, and platelet function assays.

Introduction to this compound

This compound is a potent and selective antagonist of the EP3 receptor, a G-protein coupled receptor involved in various physiological processes, including platelet aggregation.[1][2] Prostaglandin E2 (PGE2), the natural ligand for the EP3 receptor, can enhance platelet aggregation, particularly at sites of atherosclerotic plaques where PGE2 is produced.[2] By blocking the EP3 receptor, this compound inhibits the pro-aggregatory effects of PGE2, suggesting its potential as an anti-platelet therapeutic with a reduced risk of bleeding compared to some other anti-platelet agents.[1][3]

Quantitative Data Summary

The following table summarizes the key in vitro potency and binding affinity data for this compound.

| Assay Type | Parameter | Value (nM) | Cell Type/System |

| Receptor Binding Assay | IC50 | 4.6 | Human EP3 Receptor |

| Calcium Mobilization (FLIPR) Assay | IC50 | 8.1 | Cells expressing EP3 |

| EP3 Receptor Antagonism (vs. Sulprostone) | IC50 | - | Human Platelets |

| Selectivity vs. other prostanoid receptors | IC50 (DP1) | 131 | |

| IC50 (EP1) | 486 | ||

| IC50 (TP) | 742 |

Signaling Pathway of this compound Action